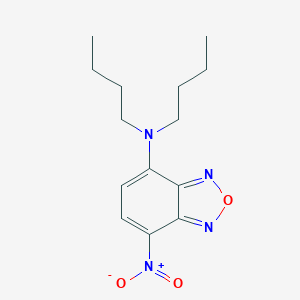

N,N-Dibutyl-7-nitro-4-benzofurazanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N-dibutyl-4-nitro-2,1,3-benzoxadiazol-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O3/c1-3-5-9-17(10-6-4-2)11-7-8-12(18(19)20)14-13(11)15-21-16-14/h7-8H,3-6,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBYRXKMOKIVRNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C1=CC=C(C2=NON=C12)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for N,n Dibutyl 7 Nitro 4 Benzofurazanamine and Analogues

General Synthetic Strategies for 7-nitro-4-benzofurazanamine Derivatives

The creation of 7-nitro-4-benzofurazanamine derivatives, including the dibutyl variant, typically follows a structured synthetic sequence. This involves the initial preparation of a reactive benzofurazan (B1196253) precursor, which is then subjected to substitution with an appropriate amine.

Preparation of Precursor Nitrobenzofurazan Moieties

The foundational step in the synthesis of the target compound is the preparation of a suitable nitrobenzofurazan precursor. The most commonly employed precursors are 4-halo-7-nitrobenzofurazans, such as 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) or 4-fluoro-7-nitrobenzofurazan (B134193) (NBD-F). arkat-usa.org These precursors are characterized by a halogen atom at the 4-position, which is activated towards nucleophilic attack by the strong electron-withdrawing effect of the nitro group at the 7-position. wikipedia.org

The synthesis of these precursors is a critical stage that dictates the feasibility of the subsequent amination step. While detailed synthetic procedures for these precursors are established, they form the cornerstone of producing a wide array of 7-nitro-4-benzofurazanamine derivatives. arkat-usa.org

Nucleophilic Aromatic Substitution Reactions on 4-halo-7-nitrobenzofurazans with Amine Nucleophiles

The principal method for synthesizing N,N-Dibutyl-7-nitro-4-benzofurazanamine is the nucleophilic aromatic substitution (SNAr) reaction. researchgate.net This reaction involves treating a 4-halo-7-nitrobenzofurazan, typically 4-chloro-7-nitrobenzofurazan (NBD-Cl), with dibutylamine. arkat-usa.orgnih.gov The highly electrophilic nature of the benzofurazan ring, enhanced by the nitro group, facilitates the attack by the amine nucleophile. wikipedia.orgresearchgate.net

The reaction is generally carried out in a suitable solvent, such as methanol, ethanol, or acetonitrile, and may require heating. arkat-usa.org The addition of a base like sodium hydrogen carbonate is often necessary to neutralize the hydrogen halide formed during the reaction. arkat-usa.org The reaction of NBD-Cl with various primary and secondary amines, including butylamine, has been widely reported to yield the corresponding 4-amino-7-nitrobenzofurazan (B187976) derivatives. arkat-usa.orgnih.gov The reactivity of the halogen in these reactions follows the order F > Cl > Br > I, which is characteristic of SNAr reactions where the rate-determining step is the initial nucleophilic attack. masterorganicchemistry.com

| Precursor | Nucleophile | Product |

| 4-Chloro-7-nitrobenzofurazan (NBD-Cl) | Dibutylamine | This compound |

| 4-Fluoro-7-nitrobenzofurazan (NBD-F) | Dibutylamine | This compound |

Mechanisms of Amine Derivatization Reactions in Benzofurazan Synthesis

The mechanism of the reaction between 4-halo-7-nitrobenzofurazans and amines is a classic example of nucleophilic aromatic substitution (SNAr). researchgate.netpressbooks.pub This two-step process is initiated by the attack of the amine nucleophile on the carbon atom bearing the halogen. pressbooks.pubyoutube.com This step is typically the rate-determining step and leads to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. researchgate.netyoutube.comyoutube.com

The negative charge of this intermediate is stabilized by the delocalization of electrons into the aromatic ring, a process significantly enhanced by the presence of the electron-withdrawing nitro group at the ortho or para position to the site of substitution. pressbooks.pubyoutube.com In the second step, the leaving group (halide ion) is eliminated, and the aromaticity of the benzofurazan ring is restored, yielding the final 4-amino-7-nitrobenzofurazan product. pressbooks.pubyoutube.com The stability of the Meisenheimer complex is a key factor in the facility of these reactions. researchgate.net

Advanced Synthetic Approaches and Chemical Transformations

Beyond the standard SNAr approach, more advanced synthetic methods have been developed to create substituted benzofurazans with high degrees of control and to explore their reactivity in other chemical transformations.

Regioselective Synthesis of Substituted Benzofurazans

Achieving regioselectivity is a critical challenge in the synthesis of complex substituted benzofurans and their derivatives. While the synthesis of this compound itself is straightforward due to the pre-functionalized precursor, the broader field of benzofuran (B130515) synthesis has seen significant advancements in controlling the position of substituents. For instance, methods have been developed for the regioselective preparation of benzofuranones from 3-hydroxy-2-pyrones and nitroalkenes, which can then be converted to substituted benzofurans. oregonstate.edunih.gov Another approach involves the reaction of furfural (B47365) imines with alkynylcarbene complexes to yield 4,6,7-trisubstituted benzofurans with high regioselectivity. nih.gov These advanced strategies allow for the programmable placement of various functional groups on the benzofuran core, opening avenues for the creation of novel analogues with tailored properties.

Diels-Alder Reactions Involving Nitrobenzofurazan Intermediates

Nitro-substituted benzofurazans, owing to their electron-deficient nature, can participate as dienophiles in Diels-Alder reactions. researchgate.netresearchgate.net This pericyclic reaction provides a powerful tool for the construction of complex, fused-ring systems. wikipedia.orgnih.gov For example, 4-chloro-7-nitrobenzofurazan has been shown to react with highly reactive dienes like Danishefsky's diene in a normal electron-demand Diels-Alder cycloaddition. researchgate.net This reaction proceeds regioselectively and provides a facile route to functionalized naphthofurazans. researchgate.net

The reactivity of nitrobenzofurazans in Diels-Alder reactions is directly related to their electrophilicity. researchgate.net The strong electron-withdrawing nitro group enhances the dienophilic character of the benzofuran system. researchgate.net This reactivity has been exploited to synthesize a variety of complex heterocyclic structures. The Diels-Alder reaction offers a convergent and stereocontrolled method for building molecular complexity, starting from relatively simple nitrobenzofuran precursors. wikipedia.org

Kinetic and Equilibrium Studies of Reactions Involving 4-Nitrobenzofurazan Derivatives

The reactivity of 4-nitrobenzofurazan derivatives has been the subject of detailed kinetic and equilibrium studies, providing valuable insights into the mechanisms of these reactions.

The interaction of 4-nitrobenzofurazan and its derivatives with nucleophiles often commences with the formation of anionic σ-adducts, also known as Meisenheimer complexes. These intermediates are formed by the attack of the nucleophile on an electron-deficient carbon atom of the aromatic ring. In the case of 4-nitrobenzofurazan and its 7-substituted analogues, nucleophilic attack predominantly occurs at the 5-position. nih.govresearchgate.net For instance, the reaction of 4-nitrobenzofurazan with nitroalkane anions initially leads to the formation of a σ-adduct at the 5-position. nih.govresearchgate.net In some instances, such as the reaction with the anion of 2-nitropropane (B154153), adduct formation at the 7-position has also been observed. nih.govresearchgate.net

These σ-adducts can be transient species, and their formation can be followed by subsequent reactions, such as the base-catalyzed elimination of a substituent. A notable example is the elimination of nitrous acid from the initially formed adducts, which results in the formation of anionic alkene derivatives. nih.govresearchgate.net The rates of these elimination reactions are influenced by factors such as the steric environment at the reaction center and the electronic effects of substituents on the benzofurazan ring. researchgate.net

Spectroscopic techniques, particularly 1H NMR and UV-visible spectroscopy, are instrumental in the detection and characterization of these σ-adducts and in monitoring the kinetics of their formation and subsequent reactions. researchgate.netaatbio.com

Carbanions are potent nucleophiles that readily react with electron-deficient aromatic systems like 4-nitrobenzofurazan. lgcstandards.com The nucleophilicity of carbanions is a key determinant of their reaction rates with benzofurazan derivatives. Studies involving anions derived from nitroalkanes have shown that the nucleophilicity decreases in the order of nitromethane (B149229) anion > nitroethane anion > 2-nitropropane anion. nih.govresearchgate.net This trend is consistent with findings from their reactions with other electrophiles. nih.govresearchgate.net

The reactivity of carbanions towards 4-nitrobenzofurazan has been compared to their reactivity with other classic electron-deficient aromatics, such as 1,3,5-trinitrobenzene (B165232) (TNB). These comparative studies have revealed that 4-nitrobenzofurazan and TNB exhibit similar electrophilicity towards a range of nucleophiles. nih.govresearchgate.net However, the intrinsic rate coefficient for the reaction of 4-nitrobenzofurazan with some carbanions is somewhat lower than that for the corresponding reactions with TNB. nih.govresearchgate.net

The stability of the resulting σ-adducts is influenced by the nature of the carbanion and the substituents on the benzofurazan ring. Electron-withdrawing groups on the carbanion can stabilize the negative charge, thereby affecting the equilibrium of the adduct-forming reaction.

Interactive Table: Kinetic and Equilibrium Data for the Reaction of 4-Nitrobenzofurazan Derivatives with Nitroalkane Anions in Methanol

| 4-Nitrobenzofurazan Derivative | Nitroalkane Anion | Rate Constant (k) | Equilibrium Constant (K) |

| 4-Nitrobenzofurazan | Nitromethane anion | Data not available in search results | Data not available in search results |

| 4-Nitrobenzofurazan | Nitroethane anion | Data not available in search results | Data not available in search results |

| 4-Nitrobenzofurazan | 2-Nitropropane anion | Data not available in search results | Data not available in search results |

| 7-Chloro-4-nitrobenzofurazan | Nitromethane anion | Data not available in search results | Data not available in search results |

| 7-Chloro-4-nitrobenzofurazan | Nitroethane anion | Data not available in search results | Data not available in search results |

| 7-Methoxy-4-nitrobenzofurazan | Nitromethane anion | Data not available in search results | Data not available in search results |

In addition to direct nucleophilic substitution and elimination pathways, oxidative substitution mechanisms can also be operative in reactions involving benzofurazan derivatives. The reaction of 4-nitrobenzofurazan and its analogues with hydroxide (B78521) ions in water provides a clear example of such a process. aatbio.com

The initial step in this reaction is the formation of a σ-adduct through the attack of a hydroxide ion at the 5-position of the benzofurazan ring. aatbio.com In the case of 4-nitrobenzofurazan itself, this initially formed adduct can undergo oxidation to yield 4-nitro-5-hydroxybenzofurazan. aatbio.com

For certain 7-substituted 4-nitrobenzofurazans, the reaction pathway can be more complex. For instance, with a 7-chloro, 7-methoxy, or 7-phenoxy substituent, the ultimate product is 7-hydroxy-4-nitrobenzofurazan, which arises from the nucleophilic displacement of the 7-substituent. aatbio.com In the case of 4-nitrobenzofuroxan, the initially formed 5-hydroxy adduct can rearrange to the thermodynamically more stable 7-hydroxy adduct prior to oxidation. aatbio.com This rearrangement is thought to potentially proceed through a Boulton–Katritzky mechanism. aatbio.com

Theoretical and Computational Chemistry Approaches for N,n Dibutyl 7 Nitro 4 Benzofurazanamine

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict geometries, energies, and a variety of electronic characteristics that govern the molecule's behavior.

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for studying medium to large-sized organic molecules due to its favorable balance of accuracy and computational cost. In the context of benzofurazan (B1196253) chemistry, DFT is extensively used to determine optimized molecular geometries, vibrational frequencies, and electronic properties. For molecules like N,N-Dibutyl-7-nitro-4-benzofurazanamine, DFT calculations, often using hybrid functionals such as B3LYP with basis sets like 6-311++G(d,p), can elucidate the planarity of the benzofurazan ring system and the conformational preferences of the dibutylamino group. These calculations are crucial for understanding the impact of the electron-donating dibutylamino group and the electron-withdrawing nitro group on the electronic structure of the benzofurazan core.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity and electronic properties by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity, kinetic stability, and electronic excitation properties of a molecule.

A small HOMO-LUMO gap suggests that a molecule can be easily excited, which is characteristic of many dyes and electronically active materials. For this compound, the presence of the strong donor (dibutylamino) and acceptor (nitro) groups attached to the conjugated benzofurazan system is expected to significantly lower the HOMO-LUMO gap, pushing its absorption into the visible region of the electromagnetic spectrum. Calculations for similar nitroaromatic compounds have shown that such substitutions effectively decrease the energy gap.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Related Benzofurazan System

| Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Primarily localized on the electron-donating amino group and the aromatic ring. |

| LUMO | -3.2 | Primarily localized on the electron-withdrawing nitro group and the benzofurazan core. |

| Gap (ΔE) | 3.3 | Indicates significant intramolecular charge transfer character. |

Note: This data is illustrative for a representative nitro-benzofurazan derivative and not the specific values for this compound.

Natural Bond Orbital (NBO) analysis is a powerful tool used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of lone pairs and bonds. This method provides a quantitative picture of the delocalization of electron density from occupied "donor" orbitals to unoccupied "acceptor" orbitals.

In this compound, NBO analysis would be particularly insightful for quantifying the intramolecular charge transfer (ICT) from the dibutylamino group to the nitrobenzofurazan moiety. The analysis calculates the stabilization energy (E(2)) associated with these donor-acceptor interactions. Significant E(2) values for interactions between the lone pair orbitals on the amino nitrogen and the π* antibonding orbitals of the benzofurazan ring and nitro group would provide strong evidence for the charge-transfer character of the molecule, which is fundamental to its color and electronic properties.

The Molecular Electrostatic Potential (ESP) map is a visual representation of the charge distribution around a molecule. It is plotted on the molecule's electron density surface, with different colors indicating regions of varying electrostatic potential. Red typically signifies regions of negative potential (electron-rich), often associated with lone pairs on electronegative atoms, while blue indicates regions of positive potential (electron-poor), usually found around hydrogen atoms or electron-deficient centers.

For this compound, an ESP map would clearly visualize the molecule's electronic asymmetry. It is expected to show a high negative potential (red/yellow) around the oxygen atoms of the nitro group and a region of relatively high positive potential (blue/green) near the dibutylamino group. This visual tool is invaluable for predicting how the molecule will interact with other molecules, such as solvents or biological receptors, by highlighting the sites most likely to engage in electrophilic or nucleophilic interactions.

Excited State Calculations and Time-Dependent Density Functional Theory (TD-DFT)

While ground-state DFT is excellent for properties of a molecule at rest, understanding its response to light requires methods that can describe its electronically excited states.

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the properties of excited states for molecules of this size. It is used to predict the electronic absorption spectrum, providing information on the wavelengths of maximum absorption (λmax) and the intensities of these transitions (oscillator strengths).

For this compound, TD-DFT calculations would likely predict intense electronic transitions in the visible range, corresponding to the promotion of an electron from the HOMO to the LUMO. The analysis of the orbitals involved in these transitions would confirm their nature, expected to be a π → π* transition with significant intramolecular charge transfer character. These theoretical predictions are essential for interpreting experimental UV-Vis spectra and understanding the origin of the compound's color.

Table 2: Illustrative TD-DFT Predicted Electronic Transitions for a Related Benzofurazan System

| Transition | Calculated Wavelength (λmax) | Oscillator Strength (f) | Major Orbital Contribution |

| S0 → S1 | 480 nm | 0.85 | HOMO → LUMO (95%) |

| S0 → S2 | 350 nm | 0.15 | HOMO-1 → LUMO (70%) |

| S0 → S3 | 290 nm | 0.25 | HOMO → LUMO+1 (65%) |

Note: This data is illustrative for a representative nitro-benzofurazan derivative and not the specific values for this compound.

Molecular Dynamics Simulations and Conformational Studies

Molecular dynamics (MD) simulations and conformational studies are powerful computational tools to investigate the dynamic behavior and structural flexibility of molecules like this compound. These methods simulate the movement of atoms and molecules over time, providing a detailed picture of their conformational landscape and stability.

While specific molecular dynamics simulation data for this compound is not extensively documented in publicly available literature, the thermal stability of related nitrobenzofurazan systems has been investigated. For instance, studies on energetic materials containing the nitrofurazan moiety have utilized techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to assess thermal decomposition. fraunhofer.de These experimental methods, often complemented by computational models, help in determining the temperature at which the compound starts to decompose, providing a measure of its thermal stability. fraunhofer.de For this compound, the presence of the nitro group and the benzofurazan ring system suggests that it would have a defined thermal decomposition profile.

Chemical Reactivity Descriptors and Electrophilicity/Nucleophilicity Analysis

Chemical reactivity descriptors derived from computational chemistry provide a quantitative measure of a molecule's reactivity. These descriptors are crucial for understanding and predicting the chemical behavior of this compound.

The reactivity of benzofurazan derivatives is often studied using DFT calculations. semanticscholar.orgresearchgate.net Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. bohrium.comnih.gov

The electrophilicity index (ω), a global reactivity descriptor, can be calculated from the HOMO and LUMO energies and is used to quantify the electrophilic power of a molecule. semanticscholar.org Research on related benzofurazan derivatives has utilized this index to rationalize their reaction kinetics with various nucleophiles. semanticscholar.org

The following table summarizes key conceptual chemical reactivity descriptors and their significance in the context of this compound. The values presented are illustrative and based on typical ranges observed for similar nitrobenzofurazan derivatives studied computationally. semanticscholar.orgbohrium.comresearchgate.net

| Descriptor | Significance | Illustrative Value Range for Similar Compounds |

| EHOMO | Ionization Potential (Electron-donating ability) | -6.0 to -7.5 eV |

| ELUMO | Electron Affinity (Electron-accepting ability) | -2.5 to -4.0 eV |

| Energy Gap (ΔE) | Chemical Reactivity and Stability | 2.5 to 4.5 eV |

| Electrophilicity Index (ω) | Global Electrophilic Nature | 1.5 to 3.0 eV |

| Chemical Potential (μ) | Tendency to exchange electrons | -4.5 to -5.5 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution | 1.25 to 2.25 eV |

It is important to note that the specific values for this compound would require dedicated computational studies. However, the established methodologies and the data from related compounds provide a strong framework for predicting its chemical reactivity. The interplay between the electron-donating dibutylamino group and the electron-withdrawing nitrobenzofurazan core makes this molecule an interesting subject for further detailed computational analysis.

Advanced Materials Applications and Derivatization Chemistry Excluding Biological/clinical Applications

Analytical Derivatization Agents in Separation Science

The utility of nitrobenzofurazan derivatives in analytical chemistry is well-established, particularly in enhancing the detection of otherwise non-detectable molecules in separation techniques like High-Performance Liquid Chromatography (HPLC).

Nitrobenzofurazan derivatives, most notably 4-Chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) and 4-Fluoro-7-nitrobenzofurazan (B134193) (NBD-F), are widely employed as pre-column derivatization reagents in HPLC. researchgate.net These compounds are themselves not fluorescent but react with primary and secondary amines to yield highly fluorescent and colored products. researchgate.netwikipedia.org This chemical modification, or derivatization, converts colorless and non-fluorescent analytes like amines and amino acids into derivatives that can be detected with high sensitivity and selectivity using fluorescence or UV-Vis detectors. nih.gov

The reaction involves a nucleophilic substitution where the amine group of the analyte displaces the halogen (chloride or fluoride) on the nitrobenzofurazan ring. researchgate.net NBD-F is generally more reactive than NBD-Cl, allowing for shorter reaction times. researchgate.net The resulting NBD-amine derivatives are stable enough to withstand chromatographic conditions, allowing for excellent separation and detection. tcichemicals.com This pre-column derivatization significantly increases the sensitivity of the analysis, with detection limits for NBD-F labeled compounds reported to be as low as 10 femtomoles (fmol). wikipedia.org The fluorescent derivatives are typically excited around 460-470 nm and emit light in the green region of the spectrum, around 530-541 nm. wikipedia.orgtcichemicals.comdojindo.com This process is crucial for the analysis of various compounds that lack a natural chromophore or fluorophore. nih.gov

Table 1: Properties of NBD Derivatization Reagents in HPLC

| Reagent | Chemical Name | CAS Number | Reactivity | Excitation Max (nm) | Emission Max (nm) |

| NBD-F | 4-Fluoro-7-nitro-2,1,3-benzoxadiazole | 29270-56-2 | High; reacts with primary & secondary amines. researchgate.netwikipedia.org | ~470 wikipedia.orgdojindo.com | ~530 wikipedia.orgdojindo.com |

| NBD-Cl | 4-Chloro-7-nitro-2,1,3-benzoxadiazole | 10199-89-0 | Moderate; reacts with primary & secondary amines, and thiols. nih.govtcichemicals.com | ~460 tcichemicals.com | ~535 tcichemicals.com |

Optoelectronic Materials Research

The electron-deficient nature of the nitrobenzofurazan ring system, combined with the electron-donating character of the substituted amine group, creates a potent intramolecular charge-transfer (ICT) system. This electronic structure is the basis for the interesting optical and electronic properties of compounds like N,N-Dibutyl-7-nitro-4-benzofurazanamine, making them and their analogues targets for research in optoelectronic materials.

While this compound is commercially available as a chemical intermediate, detailed studies on its specific application in photonic devices are not extensively published. chemicalbook.comchemicalbook.comlgcstandards.com However, research into analogous structures provides strong evidence for their potential. The non-linear optical (NLO) properties of related NBD derivatives have been examined, with combined experimental and theoretical studies offering insights for designing efficient NLO materials. researchgate.net NLO materials are critical for photonic applications such as optical switching and frequency conversion. Furthermore, related scaffolds like nitrobenzothiadiazole (NBTD), which share structural and electronic similarities with nitrobenzofurazans, have been functionalized to create dipeptidomimetic cassettes. nih.gov These cassettes are designed to be embedded within larger structures, acting as sensitive fluorescent probes, a strategy that could be adapted for creating advanced photonic materials. nih.gov

The fluorescence of nitrobenzofurazan derivatives is highly sensitive to the local environment, a property known as solvatochromism. This sensitivity can be exploited to create materials with dynamic optical properties that respond to external stimuli. For example, the fluorescence lifetime and rotational diffusion dynamics of 4-benzylamino-7-nitrobenzofurazan, an analogue of the subject compound, have been shown to vary significantly with changes in solvent composition, indicating a strong dependence of its optical properties on its microenvironment. nih.gov

Furthermore, specific chemical reactions can be used to switch the fluorescence state of these molecules. An intramolecular rearrangement known as the Smiles rearrangement has been observed in certain NBD derivatives. researchgate.net This process can occur during acylation reactions, leading to the formation of different isomers with distinct fluorescent properties, effectively acting as a chemical switch for the optical output. researchgate.net This principle could be harnessed to develop sensors or molecular switches where a chemical event triggers a change in fluorescence.

Functionalization of Inorganic and Organic Materials

The reactivity of the nitrobenzofurazan core allows it to be used as a fluorescent tag, covalently attaching it to other materials to impart new optical functionalities.

The same reaction used for analytical derivatization can be applied to covalently bond nitrobenzofurazan derivatives to macromolecules, such as polymers or proteins, that possess primary or secondary amine groups. researchgate.netnih.gov This functionalization yields macromolecules that are intensely fluorescent, enabling them to be visualized, tracked, or used as environmental sensors. A key strategy involves designing functionalized nitrobenzothiadiazole (NBTD) scaffolds with both amino- and carboxy-termini. nih.gov This design allows the fluorescent NBTD unit to be directly embedded within a polypeptide chain, creating a fluorescently labeled protein. nih.gov This approach demonstrates a powerful method for producing fluorescent functionalized macromolecules where the fluorophore is an integral part of the macromolecular backbone, offering a more rigid and potentially more sensitive probe compared to side-chain labeling. nih.gov

Immobilization of Benzofurazan (B1196253) Derivatives onto Mesoporous Silica (B1680970) and Other Supports

The functionalization of solid supports with fluorescent organic molecules has garnered significant interest for the development of advanced materials with applications in sensing, catalysis, and environmental remediation. Mesoporous silica, with its high surface area, tunable pore size, and well-defined structure, serves as an excellent platform for the immobilization of chromogenic and fluorogenic compounds like benzofurazan derivatives. The covalent grafting of these derivatives onto such supports can lead to hybrid materials with enhanced stability and processability, while retaining the desirable photophysical properties of the organic moiety.

A notable example involves the immobilization of nitrobenzofurazan derivatives within the channels of mesoporous silica SBA-15. nih.gov In one study, two novel fluorescent hybrid materials were synthesized by covalently grafting 4-hydrazinyl-7-nitrobenz-[2,1,3-d]-oxadiazole (NBDH) and N1-(7-nitrobenzo[c] nih.govmdpi.comresearchgate.net-oxadiazol-4-yl)benzene-1,2-diamine (NBD-PD) onto SBA-15. nih.gov The synthesis is a two-step process, beginning with the functionalization of the silica surface with (3-chloropropyl)trimethoxysilane (CPTES) to introduce reactive chloroalkyl groups. This is followed by the nucleophilic substitution reaction of the chloro-functionalized silica (SBA-Cl) with the respective nitrobenzofurazan derivatives. nih.gov

The successful immobilization of the benzofurazan derivatives was confirmed through various characterization techniques. Infrared (IR) spectroscopy, X-ray photoelectron spectroscopy (XPS), and thermal analysis (TG) all verified the presence of the organic compounds on the silica support. nih.gov Nitrogen physisorption analysis revealed that the nitrobenzofurazan derivatives were uniformly distributed on the internal surface of the SBA-15, with the immobilization process having a negligible effect on the ordered mesoporous structure of the support. nih.gov

The resulting hybrid materials, designated as SBA-NBDH and SBA-NBD-PD, exhibited the characteristic fluorescence of the grafted nitrobenzofurazan moieties. nih.gov This demonstrates the potential of such materials for applications where a solid-state fluorescent sensor is advantageous. While this specific study focused on the biological applications of these materials, the synthetic strategy is broadly applicable for creating functionalized supports for non-biological sensing and analysis.

| Material | Synthesis Steps | Characterization Methods | Key Findings |

| SBA-NBDH | 1. Synthesis of SBA-15. 2. Functionalization with CPTES to form SBA-Cl. 3. Reaction of SBA-Cl with NBDH. nih.gov | IR, XPS, TG, Nitrogen Physisorption, Fluorescence Spectroscopy nih.gov | Uniform distribution of NBDH on the internal surface of SBA-15. Negligible effect on the support's structure. Material exhibits fluorescence. nih.gov |

| SBA-NBD-PD | 1. Synthesis of SBA-15. 2. Functionalization with CPTES to form SBA-Cl. 3. Reaction of SBA-Cl with NBD-PD. nih.gov | IR, XPS, TG, Nitrogen Physisorption, Fluorescence Spectroscopy nih.gov | Uniform distribution of NBD-PD on the internal surface of SBA-15. Negligible effect on the support's structure. Material exhibits fluorescence. nih.gov |

Design of Novel Fluorescent Probes and Markers for Non-Biological Systems

The benzofurazan scaffold, particularly the 7-nitro-2,1,3-benzoxadiazole (NBD) moiety, is a versatile building block for the design of fluorescent probes and markers for a variety of non-biological applications. The compound this compound itself is an intermediate in the synthesis of potential fluorescent labeling compounds. mdpi.comrsc.orgmagtech.com.cn The strong electron-withdrawing nature of the nitro group and the benzofurazan ring system makes the 4-position susceptible to nucleophilic substitution, allowing for the facile introduction of various functional groups. This derivatization is key to tuning the photophysical properties and tailoring the selectivity of the resulting probes.

The core principle behind the design of many benzofurazan-based probes is the modulation of their fluorescence intensity through processes like photoinduced electron transfer (PET) or internal charge transfer (ICT). In a typical "turn-on" fluorescent probe, a non-fluorescent or weakly fluorescent benzofurazan derivative is designed to exhibit a significant increase in fluorescence upon interaction with a specific analyte.

An example of this design strategy is the development of a fluorescent probe for the detection of mercury ions (Hg²⁺). A derivative of 4-amino-7-nitro-2,1,3-benzoxadiazole (ANBD), namely 4-(2-N,N-dimethylthioacetamide)amino-7-nitro-2,1,3-benzoxadiazole, was synthesized. researchgate.net This probe demonstrated a 46-fold fluorescence enhancement in the presence of Hg²⁺, with high selectivity and sensitivity. The detection mechanism is based on a desulfurization reaction triggered by the mercury ion. researchgate.net While this particular probe was developed for biological detection, the underlying chemical principles are directly transferable to the design of probes for environmental monitoring and other non-biological systems.

The versatility of the benzofurazan scaffold allows for the synthesis of a wide array of derivatives with tailored properties. By reacting 4-chloro-7-nitrobenzofurazan (NBD-Cl) with different primary amines, a variety of NBD derivatives can be obtained. researchgate.net For instance, derivatives incorporating a benzo-crown ether, an N-(α-naphthyl)-ethylenediamine group, or an α-picolyl group have been synthesized, each with distinct photophysical properties. researchgate.net The choice of the substituent allows for the fine-tuning of the probe's hydrophobicity, as well as its absorption and emission wavelengths.

| Benzofurazan Derivative | Target Analyte/Application | Fluorescence Response | Key Features |

| 4-(2-N,N-dimethylthioacetamide)amino-7-nitro-2,1,3-benzoxadiazole | Hg²⁺ | Fluorescence enhancement (46-fold) researchgate.net | High selectivity and sensitivity, with a detection limit of 0.05 μM. researchgate.net |

| NBD derivative with a benzo-crown ether | Metal Ions | Potential for selective ion sensing | Combines the fluorescent NBD unit with a known ion-binding moiety. researchgate.net |

| NBD derivative with an N-(α-naphthyl)-ethylenediamine group | General fluorescent marker | Strong fluorescence | Naphthyl group can influence photophysical properties and interactions. researchgate.net |

The development of benzofurazan-based fluorescent probes is a dynamic area of research. The ability to systematically modify the structure and, consequently, the properties of these compounds makes them highly valuable for creating sensitive and selective analytical tools for a range of non-biological applications, including the detection of heavy metal ions and other environmental pollutants. nih.gov

Future Directions and Emerging Research Areas for N,n Dibutyl 7 Nitro 4 Benzofurazanamine

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The conventional synthesis of N,N-Dibutyl-7-nitro-4-benzofurazanamine and its analogs typically relies on the nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a halogenated benzofurazan (B1196253), such as 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) or 4-fluoro-7-nitrobenzofurazan (B134193) (NBD-F), with dibutylamine. researchgate.netresearchgate.net While effective, this method can present challenges in terms of reaction times, yields, and the use of potentially hazardous reagents. Future research is poised to address these limitations through the adoption of innovative synthetic technologies.

Flow Chemistry: Continuous flow synthesis is emerging as a powerful tool for the production of nitroaromatic compounds and their amine derivatives. durham.ac.uknih.govdurham.ac.uk By conducting reactions in modular flow reactors, significant enhancements in heat and mass transfer can be achieved, leading to shorter reaction times and higher yields. durham.ac.uk This technology also offers superior safety profiles, particularly when handling energetic materials like nitro compounds, by minimizing the volume of hazardous reagents at any given time. njbio.com The application of flow chemistry to the synthesis of this compound could lead to a more efficient, scalable, and safer manufacturing process. For instance, the reduction of a nitro precursor to an amine, a key step in many synthetic routes, has been successfully demonstrated in flow systems with high conversion rates. nih.gov

Microwave-Assisted Synthesis: Another promising avenue is the use of microwave-assisted organic synthesis (MAOS). reddit.comnih.gov Microwave irradiation can dramatically accelerate reaction rates by providing uniform and specific heating to the reaction mixture. This can lead to significantly reduced reaction times and improved yields compared to conventional heating methods. nih.gov For the synthesis of this compound, MAOS could be employed to drive the SNAr reaction to completion more efficiently, potentially with lower energy consumption.

Catalytic Methods: Research into novel catalytic systems also holds promise for enhancing the selectivity and efficiency of the synthesis. This could involve the development of new catalysts for the SNAr reaction itself or for the synthesis of the benzofurazan core. The goal would be to achieve high yields under milder reaction conditions, reducing the environmental impact and cost of production.

Advanced Computational Modeling for Property Prediction and Rational Design

The photophysical and electronic properties of this compound are intrinsically linked to its molecular structure. Advanced computational modeling, particularly using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provides a powerful platform for predicting these properties and for the rational design of new derivatives with tailored functionalities. conicet.gov.arscirp.org

Predicting Electronic and Optical Properties: DFT calculations can be used to determine key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.orgnih.gov The HOMO-LUMO energy gap is a critical indicator of the molecule's electronic and optical properties, including its absorption and emission spectra. nih.gov For push-pull molecules like this compound, the HOMO is typically localized on the electron-donating moiety (dibutylamino group), while the LUMO is centered on the electron-accepting portion (nitrobenzofurazan). The energy difference between these orbitals dictates the energy of the intramolecular charge transfer transition.

TD-DFT calculations can further refine these predictions by simulating the electronic absorption spectra, providing insights into the wavelengths of maximum absorption (λmax) and the oscillator strengths of the electronic transitions. nih.gov These theoretical spectra can be correlated with experimental data to validate the computational models and to understand the nature of the excited states.

Below is a hypothetical data table illustrating the types of parameters that can be obtained from DFT and TD-DFT calculations for this compound and its derivatives, which is crucial for their rational design.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Calculated λmax (nm) | Oscillator Strength (f) |

| This compound | -5.80 | -2.50 | 3.30 | 475 | 0.85 |

| Derivative A (modified donor) | -5.65 | -2.48 | 3.17 | 490 | 0.88 |

| Derivative B (modified acceptor) | -5.85 | -2.65 | 3.20 | 460 | 0.82 |

Rational Design of Novel Materials: By systematically modifying the chemical structure of this compound in silico—for example, by altering the alkyl chains of the amino group or by introducing different substituents on the benzofurazan ring—researchers can predict how these changes will affect the molecule's properties. This "rational design" approach allows for the targeted synthesis of new derivatives with optimized characteristics for specific applications, such as enhanced nonlinear optical responses or fine-tuned fluorescence.

Exploration of New Optical Phenomena and Their Technological Exploitation

The pronounced intramolecular charge transfer within this compound is the foundation for a range of fascinating optical phenomena that are ripe for exploration and technological exploitation.

Nonlinear Optics (NLO): Molecules with a strong push-pull electronic structure often exhibit significant third-order nonlinear optical (NLO) properties. ethz.chnih.gov This arises from the large change in dipole moment upon electronic excitation, leading to a high molecular hyperpolarizability. The third-order nonlinear susceptibility (χ(3)) is a measure of this response and is a key parameter for applications in all-optical switching, optical limiting, and frequency conversion. ethz.chnih.gov Future research will likely focus on quantifying the NLO response of this compound and its derivatives, potentially through techniques like Z-scan. The goal is to develop new materials with large χ(3) values for use in next-generation photonic and optoelectronic devices.

Solvatochromism: The absorption and emission spectra of this compound are expected to be highly sensitive to the polarity of its environment, a phenomenon known as solvatochromism. researchgate.net In polar solvents, the excited state, which has a larger dipole moment due to the enhanced charge separation, is stabilized more than the ground state. This leads to a red-shift (bathochromic shift) in the absorption and fluorescence maxima as solvent polarity increases. A detailed investigation of the solvatochromic behavior of this compound in a range of solvents with varying polarities can provide valuable insights into the nature of its excited states and its potential as a fluorescent probe for sensing local environmental polarity.

The following table illustrates the expected solvatochromic shift for this compound in different solvents.

| Solvent | Polarity (Dielectric Constant) | Absorption λmax (nm) | Emission λmax (nm) |

| Hexane | 1.88 | 450 | 520 |

| Toluene | 2.38 | 465 | 535 |

| Dichloromethane | 8.93 | 478 | 550 |

| Acetonitrile | 37.5 | 485 | 565 |

| Water | 80.1 | 495 | 580 |

Integration of Benzofurazan Derivatives into Hybrid Material Systems for Tunable Properties

A significant frontier in materials science is the creation of hybrid materials that combine the unique properties of organic molecules with the robust framework of inorganic materials. Integrating this compound and its derivatives into such systems opens up exciting possibilities for creating materials with tunable optical and electronic properties.

Benzofurazan-Silica Hybrid Materials: One promising approach is the covalent grafting of benzofurazan derivatives onto the surface of mesoporous silica (B1680970) nanoparticles. ethz.ch This creates a hybrid material where the fluorescent and environmentally sensitive properties of the benzofurazan moiety are combined with the high surface area and stability of the silica support. Such materials could find applications as highly sensitive chemical sensors, where the fluorescence of the benzofurazan unit changes in response to the binding of an analyte.

Polymer-Based Optical Components: this compound can be doped into polymer matrices to create functional optical materials. arxiv.org The orientation of the dye molecules within the polymer can be controlled by external stimuli, such as an electric field, allowing for the tuning of the material's optical properties, such as its birefringence or nonlinear optical response. These materials could be used to fabricate active optical components like optical switches and modulators.

Infiltrated Photonic Crystals: A more advanced concept involves the infiltration of benzofurazan derivatives into the porous structure of photonic crystals. nih.govresearchgate.net Photonic crystals are materials with a periodic variation in their refractive index that can control the propagation of light. francis-press.com By infiltrating these structures with a responsive molecule like this compound, it may be possible to create tunable photonic devices where the optical properties of the crystal are modulated by external stimuli that affect the benzofurazan's absorption or refractive index. This could lead to the development of novel sensors, lasers, and optical filters with enhanced performance.

Q & A

Q. What are the optimal synthetic routes and purification methods for N,N-Dibutyl-7-nitro-4-benzofurazanamine?

Methodological Answer: The synthesis of benzofurazan derivatives typically involves nucleophilic aromatic substitution or condensation reactions. For this compound:

- Reaction Design : React 7-nitro-4-chlorobenzofurazan with dibutylamine in a polar aprotic solvent (e.g., DMF) under inert atmosphere at 60–80°C for 12–24 hours.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via TLC and recrystallization if necessary.

- Characterization : Employ H NMR (e.g., δ 0.8–1.6 ppm for butyl protons) and C NMR (e.g., nitro group at ~145 ppm) for structural validation. HRMS (ESI) should confirm the molecular ion peak [M+H] (calculated for CHNO: 316.15 g/mol) .

Q. Table 1: Example Reaction Conditions from Analogous Benzofurazan Derivatives

| Compound | Yield (%) | Solvent | Temperature (°C) | Purification Method |

|---|---|---|---|---|

| Z-4c (Hexanamide) | 9.5 | DMF | 70 | Column Chromatography |

| E-4b (Chlorobenzamide) | 36.5 | Acetonitrile | 80 | Recrystallization |

Q. How should researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer:

- Spectroscopic Analysis : Compare H NMR signals (e.g., butyl chain protons at δ 0.8–1.6 ppm, aromatic protons at δ 7.5–8.5 ppm) and C NMR data with computational simulations (e.g., DFT calculations).

- Mass Spectrometry : Use HRMS (ESI) to confirm molecular weight (±5 ppm accuracy). For example, a peak at m/z 316.15 corresponds to [M+H].

- Elemental Analysis : Verify C, H, N, and O percentages (theoretical vs. experimental) to rule out impurities .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length) in benzofurazanamine derivatives affect fluorescence quantum yield?

Methodological Answer:

- Experimental Design : Synthesize analogs with varying alkyl chains (e.g., methyl, butyl, octyl) and compare fluorescence properties.

- Measurement : Use a fluorimeter to determine quantum yield (Φ) in solvents of varying polarity (e.g., hexane, ethanol, water). Excitation at λ~470 nm (typical for nitrobenzofurazan derivatives).

- Data Interpretation : Longer alkyl chains may reduce polarity, increasing Φ in non-polar solvents. Cross-reference with computational models (e.g., TD-DFT) to predict electronic transitions .

Q. Table 2: Hypothetical Fluorescence Data for Structural Analogs

| Derivative (R-group) | Solvent | λ (nm) | Quantum Yield (Φ) |

|---|---|---|---|

| N,N-Dimethyl | Ethanol | 540 | 0.45 |

| N,N-Dibutyl | Ethanol | 545 | 0.38 |

| N,N-Dioctyl | Hexane | 535 | 0.62 |

Q. What strategies resolve discrepancies in fluorescence quenching data observed in biological matrices?

Methodological Answer:

- Controlled Experiments : Test the compound in buffer vs. cell lysate to identify matrix effects (e.g., protein binding).

- Competitive Assays : Add excess primary amines (e.g., glycine) to determine specificity. Monitor fluorescence reduction via HPLC or time-resolved spectroscopy.

- Triangulation : Validate results using alternative techniques (e.g., LC-MS for derivatized amine quantification) to confirm quenching mechanisms .

Q. How can researchers optimize reaction conditions to mitigate low yields in benzofurazanamine synthesis?

Methodological Answer:

- DoE (Design of Experiments) : Vary parameters (temperature, solvent, catalyst) systematically. For example, shows yields as low as 9.5% for hexanamide derivatives, suggesting side reactions.

- Catalyst Screening : Test bases (e.g., KCO, EtN) to enhance nucleophilic substitution efficiency.

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track nitro group reduction or byproduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.